Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-diaminomethylene-1,3-dimethyl-
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Overview
Description
5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 1,3-dimethylbarbituric acid with guanidine or its derivatives. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions. The reaction can be represented as follows:
1,3-dimethylbarbituric acid+guanidine→5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinetrione compounds.
Scientific Research Applications
5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of high-performance materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: A precursor in the synthesis of 5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Guanidine: Another precursor used in the synthesis.
1,3,5-Triazine derivatives:
Uniqueness
5-(Diaminomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C7H10N4O3 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(12)3(4(8)9)6(13)11(2)7(10)14/h12H,1-2H3,(H3,8,9) |
InChI Key |
BUDWYMPUIILNSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)N)O |
Origin of Product |
United States |
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